Product packaging for Boc-S-trityl-D-Homocysteine(Cat. No.:)

Boc-S-trityl-D-Homocysteine

Cat. No.: B1579624
M. Wt: 477.62
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Research Trajectories Involving Boc-S-trityl-D-Homocysteine

The unique structural features of this compound make it a valuable reagent in several areas of advanced chemical research. Its application allows for the precise incorporation of a protease-resistant, thiolated amino acid into novel molecular architectures.

Key research applications include:

Synthesis of Protease-Resistant Peptides : The primary application is as a building block in the synthesis of peptide-based drug candidates. chemimpex.com By incorporating D-homocysteine, researchers can develop peptides with enhanced stability against enzymatic degradation, a critical step in transforming bioactive peptides into viable therapeutics. frontiersin.orgnih.govmdpi.com

Development of Novel Enzyme Inhibitors : Homocysteine and its derivatives are structurally related to other biologically important molecules like S-adenosyl-L-homocysteine (SAH). drugbank.comfrontiersin.org As such, synthetic peptides containing D-homocysteine can be designed and screened as potential inhibitors for enzymes like SAH hydrolase or various methyltransferases, which are targets in antiviral and cancer drug discovery. tandfonline.combenthamscience.comresearchgate.net

Radiolabeled Diagnostic Agents : Chiral homocysteine precursors are used in the synthesis of radiolabeled compounds for diagnostic imaging. For instance, D-homocysteine is a precursor for producing D-[methyl-11C]methionine, a PET radiotracer being investigated for its ability to specifically image bacterial infections, which preferentially incorporate D-amino acids. nih.govacs.org

Structural and Materials Science : The thiol group of homocysteine, once deprotected, provides a reactive handle for various chemical modifications. This includes forming specific disulfide bonds to constrain peptide structures or conjugating the peptide to other molecules or surfaces, such as nanoparticles, for applications in biomaterials and bioconjugation. chemimpex.comresearchgate.net

Table 2: Chemical Data for this compound
IdentifierValue
Full Chemical NameN-alpha-t-Butyloxycarbonyl-S-trityl-D-homocysteine
Molecular FormulaC₂₈H₃₁NO₄S issuu.combiosynth.com
Molecular Weight477.62 g/mol biosynth.com
CAS Number1301706-43-3 issuu.com
AppearanceWhite to yellow crystalline powder chemicalbook.com

Properties

Molecular Weight

477.62

Origin of Product

United States

Synthetic Methodologies for Boc S Trityl D Homocysteine and Its Integration into Complex Molecules

Preparation Routes for Boc-S-trityl-D-Homocysteine

The synthesis of this compound is a multi-step process that begins with the formation of the homocysteine backbone and requires precise control over stereochemistry to yield the desired D-enantiomer.

Homocysteine is a non-proteinogenic α-amino acid that is structurally similar to cysteine but with an additional methylene (B1212753) group in its side chain. In biological systems, it is a key intermediate in the metabolism of methionine. wikipedia.orgyoutube.com The primary biochemical routes for homocysteine synthesis are the methionine cycle and the transsulfuration pathway. wikipedia.org In the methionine cycle, methionine is converted to S-adenosylmethionine (SAM), which then donates a methyl group to various acceptors, yielding S-adenosylhomocysteine (SAH). researchgate.net SAH is subsequently hydrolyzed to homocysteine and adenosine. rsc.org

For chemical synthesis, a common precursor is homocysteine thiolactone, a cyclic thioester. rsc.org Enzymatic methods have been developed for the scalable, one-pot synthesis of S-adenosyl-L-homocysteine (SAH) starting from racemic homocysteine thiolactone and adenosine. rsc.org This process utilizes a cascade of recombinant enzymes to drive the reaction to completion through irreversible and stereoselective hydrolysis of the thiolactone, followed by condensation with adenosine. rsc.org While this produces the L-enantiomer, the underlying principles can be adapted for stereoselective synthesis.

Achieving the correct D-configuration is critical for the function of the final molecule. Stereoselective synthesis ensures the exclusive or predominant formation of one stereoisomer. Several strategies can be employed to achieve chiral control in the synthesis of D-homocysteine derivatives.

One effective approach involves the use of chiral starting materials. For instance, asymmetric synthesis can be achieved starting from chiral precursors like (R)-alaninol to produce specific enantiomers of complex molecules. nih.gov A similar strategy can be applied by starting with a suitable D-configured amino acid precursor.

Another powerful method is the stereoselective ring-opening of a chiral aziridine (B145994) derived from a readily available chiral amino acid, such as D-threonine. nih.gov This approach allows for the regio- and stereoselective introduction of a thiol nucleophile to form the desired β-substituted cysteine analogue, a strategy adaptable for homocysteine synthesis. nih.gov The choice of protecting groups on the aziridine and the reaction conditions are crucial for maximizing stereoselectivity. nih.gov The inherent chirality of natural amino acids like cysteine can also be used to induce the formation of chiral nanostructures, demonstrating the powerful influence of molecular chirality on molecular and supramolecular structure. nih.gov

Once D-homocysteine or a suitable precursor is obtained, the N-terminus is protected with a tert-butyloxycarbonyl (Boc) group, and the thiol side chain is protected with a trityl (triphenylmethyl, Trt) group. The trityl group is particularly useful as it is bulky, preventing side reactions at the sulfur atom, and is labile to strong acids, making it compatible with Boc-based synthetic strategies. chemimpex.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble resin support. iris-biotech.deresearchgate.net The use of protected amino acids like this compound is central to this process.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and robust strategy in SPPS. peptide.compeptide.com In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is afforded by benzyl-based or other acid-labile groups like trityl. peptide.comamericanpeptidesociety.org

The SPPS cycle using this compound follows a series of repeated steps:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This exposes a free amine for the next coupling step.

Neutralization: After deprotection, the N-terminal amine is protonated as a TFA salt. It must be neutralized to the free amine form before the subsequent coupling reaction can proceed. peptide.comchempep.com This is commonly achieved by washing with a solution of a hindered base like diisopropylethylamine (DIEA). peptide.com

Coupling: The incoming this compound is activated and coupled to the N-terminus of the growing peptide chain.

Washing: Excess reagents and byproducts are removed by washing the resin. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin support and simultaneous removal of all side-chain protecting groups, including the S-trityl group, using a very strong acid such as anhydrous hydrogen fluoride (B91410) (HF). peptide.comchempep.com

The main alternative to the Boc strategy is the Fmoc (9-fluorenylmethoxycarbonyl) based methodology. americanpeptidesociety.org The choice between these two approaches depends on the specific peptide sequence and desired outcome. iris-biotech.de The Fmoc strategy is considered orthogonal, as the Nα-Fmoc group is removed by a base (commonly piperidine), while the side-chain protecting groups (often tert-butyl based) are removed by acid. peptide.comslideshare.net

FeatureBoc-Based StrategyFmoc-Based Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., TFA in DCM) americanpeptidesociety.orgBasic (e.g., 20% piperidine (B6355638) in DMF) nih.gov
Side-Chain Protection Acid-labile (e.g., Bzl, Trt)Acid-labile (e.g., tBu, Trt)
Final Cleavage Strong acid (e.g., HF, TFMSA) peptide.comModerate acid (e.g., TFA) slideshare.net
Orthogonality Non-orthogonal (graduated acid lability) peptide.comslideshare.netOrthogonal slideshare.net
Common Side Reactions tert-butylation of Trp, Cys, Met peptide.comAspartimide formation, dibenzofulvene adducts nih.gov
Advantages Robust, less prone to aggregation in some casesMilder final cleavage, easier automation, wider variety of available derivatives nih.goviris-biotech.de
Disadvantages Harsh final cleavage, use of hazardous HF slideshare.netBase-labile modifications are incompatible, potential for racemization of sensitive residues like cysteine nih.gov

For the incorporation of a D-homocysteine analog, the S-trityl protecting group is compatible with both Boc and Fmoc strategies. However, in Fmoc-SPPS, the repeated base exposure during deprotection can lead to the epimerization (racemization) of C-terminal cysteine residues, a risk that could extend to homocysteine. nih.gov The Boc strategy, with its acidic deprotection steps, generally avoids this specific side reaction.

The successful incorporation of this compound into a growing peptide chain requires an efficient coupling reaction to ensure high yields and purity. The bulky nature of the trityl group and the Boc protecting group can cause steric hindrance, potentially slowing down the reaction and leading to incomplete coupling. This is particularly relevant for "difficult sequences" that are prone to aggregation. semanticscholar.org

Several strategies can be employed to optimize the coupling step:

Choice of Coupling Reagents: A variety of activating reagents are available. Carbodiimides like DCC were used historically, but modern synthesis often relies on aminium/uronium or phosphonium (B103445) salt-based reagents such as HBTU, HATU, or PyBOP. These reagents generally provide faster and more efficient coupling with a lower risk of racemization.

Reaction Monitoring: To ensure the coupling reaction goes to completion, it is crucial to monitor the presence of free primary amines on the resin. The qualitative Kaiser test is a highly sensitive method for this purpose; a positive result (blue bead color) indicates incomplete coupling, signaling the need for a second coupling step (double coupling). iris-biotech.de

Capping: If a coupling reaction is incomplete, any unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences. iris-biotech.de This is typically done by acetylation with acetic anhydride (B1165640).

Optimizing Conditions: For difficult couplings, reaction conditions can be modified. This may include increasing the reaction time, raising the temperature, or using additives like HOBt or Oxyma Pure, which can suppress side reactions and improve coupling efficiency.

By carefully selecting reagents and monitoring reaction progress, the sterically hindered this compound can be efficiently incorporated into complex peptide structures.

Solution-Phase Synthesis Approaches Incorporating this compound

The integration of non-proteinogenic amino acids into peptides and other complex molecules is a critical strategy in medicinal chemistry for enhancing biological activity, stability, and conformational properties. This compound, a protected derivative of D-homocysteine, serves as a valuable building block in solution-phase synthesis for the introduction of a thiol-containing side chain with a unique methylene extension compared to its cysteine counterpart. The strategic use of the acid-labile tert-butyloxycarbonyl (Boc) group for N-terminal protection and the bulky, acid-sensitive trityl (Trt) group for the sulfhydryl moiety allows for selective deprotection and coupling reactions in a solution-phase setting.

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase techniques, offers distinct advantages for the synthesis of complex peptides, including easier purification of intermediates and the ability to produce larger quantities. The fragment condensation approach, a cornerstone of solution-phase synthesis, involves the coupling of pre-synthesized, protected peptide fragments. This method is particularly well-suited for incorporating specialized residues like this compound.

The general workflow for incorporating this compound into a peptide sequence via solution-phase fragment condensation involves several key steps. Initially, smaller peptide fragments are synthesized, one of which contains the C-terminal this compound. The carboxyl group of one fragment is activated, typically using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. This activated fragment is then reacted with the deprotected N-terminus of another fragment in a suitable organic solvent.

A critical aspect of this strategy is the orthogonal protection scheme, where different protecting groups can be selectively removed without affecting others. For instance, the N-terminal Boc group can be cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), leaving the S-trityl and other side-chain protecting groups intact. Conversely, the trityl group can be removed under specific acidic conditions, often in the presence of scavengers to trap the liberated trityl cation.

The following table outlines a representative solution-phase coupling reaction to form a dipeptide fragment containing this compound.

StepReactant 1Reactant 2Coupling ReagentsSolventProductYield (%)
1This compoundH-Gly-OMe·HClEDC, HOBt, NMMDMFBoc-D-Hcy(Trt)-Gly-OMe~85-95
2Boc-D-Hcy(Trt)-Gly-OMe4M HCl in Dioxane-DioxaneH-D-Hcy(Trt)-Gly-OMe·HClQuantitative

Table 1: Example of Solution-Phase Dipeptide Synthesis

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Following the successful synthesis of fragments, they are coupled together in a stepwise manner to assemble the final complex molecule. The choice of coupling reagents and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization. Research has shown that the use of phosphonium- or uronium-based coupling reagents, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), can be highly effective in these fragment condensations. nih.gov

The purification of intermediates at each step is a hallmark of solution-phase synthesis, typically achieved through techniques like crystallization or column chromatography. This ensures the high purity of the final product, which is particularly important for biologically active molecules.

Once the desired peptide chain is assembled, the protecting groups are removed in a final deprotection step. The S-trityl group is typically cleaved using a cocktail of TFA in the presence of scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent re-attachment of the trityl group to other nucleophilic residues and to reduce the trityl cation. nih.gov

Protective Group Chemistry and Orthogonal Strategies in Boc S Trityl D Homocysteine Derivatization

Role of the N-α-Boc Protecting Group in Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino group of amino acids in peptide synthesis. peptide.com Its primary function is to prevent the unwanted self-polymerization of amino acids during the coupling reactions that form the peptide backbone. The Boc group is introduced to the amino acid, in this case, D-homocysteine, to mask the nucleophilicity of the α-amino group, thereby directing the reaction to the desired carboxyl group activation and subsequent amide bond formation.

One of the key advantages of the Boc group is its stability under a variety of reaction conditions, including those that are basic or nucleophilic, while being readily removable under moderately acidic conditions. biosynth.com This characteristic allows for the selective deprotection of the N-terminus to enable the stepwise addition of subsequent amino acids in the peptide chain. The cleavage of the Boc group is typically achieved using trifluoroacetic acid (TFA), which protonates the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amino group.

The acid lability of the Boc group is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS). In this strategy, the N-α-amino group is protected by the Boc group, while side-chain functional groups are protected by benzyl-based ethers, esters, or carbamates. The final deprotection and cleavage of the peptide from the resin are typically accomplished in a single step using strong acids like anhydrous hydrogen fluoride (B91410) (HF).

The choice of the Boc protecting group in Boc-S-trityl-D-Homocysteine provides a robust method for peptide elongation, offering a high degree of control and predictability in the synthetic process.

Functionality of the S-Trityl Protecting Group for Thiol Moieties

The trityl (triphenylmethyl, Trt) group is a bulky and highly effective acid-labile protecting group for the thiol functionality of sulfur-containing amino acids like cysteine and its homolog, homocysteine. peptide.com The primary role of the S-trityl group in this compound is to prevent the oxidation of the thiol group to a disulfide and to block its nucleophilicity, which could otherwise lead to undesired side reactions during peptide synthesis. sigmaaldrich.com

The S-trityl group exhibits significant stability under the basic conditions used for the removal of Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, making it compatible with Fmoc-based peptide synthesis strategies. sigmaaldrich.com However, its key feature is its susceptibility to acid-catalyzed cleavage. The acid lability of the trityl group is due to the formation of the highly stable triphenylmethyl cation upon protonation of the sulfur atom and subsequent cleavage of the C-S bond. nih.gov

The conditions for the acidolytic cleavage of the S-trityl group can be modulated by the strength of the acid employed. While strong acids like HF will readily cleave the S-trityl group, it can also be removed with milder acidic conditions, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions from the liberated trityl cation. nih.govpeptide.com The use of scavengers is crucial to capture the reactive trityl cation and prevent the re-alkylation of other nucleophilic residues in the peptide chain. nih.gov

Protecting GroupCleavage ConditionsStability
N-α-Boc Mild to strong acid (e.g., TFA, HCl)Stable to basic and nucleophilic conditions
S-Trityl Mild to strong acid (e.g., TFA/TIS, HF)Stable to basic conditions

This table provides a summary of the general stability and cleavage conditions for the N-α-Boc and S-Trityl protecting groups.

The differential acid lability between the N-α-Boc and S-trityl groups allows for a degree of selective deprotection. While both are acid-labile, the S-trityl group is generally more resistant to acidolysis than the Boc group. This difference in reactivity, however, is often not sufficient for clean, selective deprotection in a single step with standard reagents.

For more precise selective deprotection of the S-trityl group, alternative strategies can be employed. One such method involves oxidative cleavage with iodine. thieme-connect.de In specific solvent systems, iodine can mediate the removal of the S-trityl group and promote the simultaneous formation of a disulfide bond, while leaving other protecting groups, including the N-α-Boc group, intact. thieme-connect.de This method is particularly useful for the directed formation of disulfide bridges in peptides.

Another approach for selective deprotection involves the use of very dilute acid, though this can be challenging to control and may lead to incomplete reactions or loss of the Boc group. A more reliable strategy for achieving selectivity is to employ a different thiol protecting group with distinct chemical lability, which is the foundation of orthogonal protection schemes.

Orthogonal Protecting Group Schemes in Multi-thiol Systems

In the synthesis of peptides containing multiple thiol groups, such as those with several homocysteine or cysteine residues, an orthogonal protection strategy is essential for the regioselective formation of disulfide bonds. nih.gov Orthogonality in this context means that each class of protecting group can be removed under a specific set of conditions without affecting the others. iris-biotech.de

The combination of the acid-labile N-α-Boc group and the acid-labile S-trityl group in this compound does not represent a truly orthogonal pair, as both are removed by acid. However, they can be used in conjunction with other protecting groups that are cleaved under different conditions to achieve orthogonality.

For a multi-homocysteine peptide, a common orthogonal strategy would involve protecting the different thiol groups with protecting groups of varying lability. For instance, one homocysteine residue could be protected with the acid-labile S-trityl group, while another could be protected with the acetamidomethyl (Acm) group, which is stable to acid but can be removed by treatment with mercury(II) acetate (B1210297) or iodine. A third thiol group could be protected with a group that is labile to reduction, such as a tert-butylthio (StBu) group, which is removed by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Protecting GroupCleavage ReagentOrthogonal To
S-Trityl (Trt) Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS)Acm, StBu, Fmoc
S-Acetamidomethyl (Acm) Iodine, Mercury(II) AcetateTrt, StBu, Boc
S-tert-butylthio (StBu) Reducing agents (e.g., DTT, TCEP)Trt, Acm, Boc, Fmoc

This table illustrates an example of an orthogonal protecting group scheme that could be employed in the synthesis of a multi-thiol peptide containing homocysteine residues.

By employing such an orthogonal scheme, the synthetic chemist can selectively deprotect one pair of thiol groups at a time and direct the formation of a specific disulfide bond, followed by the deprotection of the next pair and formation of the second disulfide bond, and so on. This level of control is critical for the synthesis of biologically active peptides where the precise connectivity of disulfide bridges is essential for their three-dimensional structure and function. The use of this compound as a building block in such a strategy allows for the incorporation of a homocysteine residue with a thiol group that can be deprotected under specific acidic conditions as part of a broader, multi-faceted synthetic plan.

Chemical Transformations and Reactivity of Boc S Trityl D Homocysteine Derivatives

Reactions Involving the Protected Thiol Group (S-Trityl)

The S-trityl group is a bulky and acid-labile protecting group for the thiol functionality of homocysteine. Its removal under specific conditions liberates the highly reactive thiol, enabling a variety of subsequent chemical transformations.

In the realm of chemical protein synthesis, peptide thioesters are crucial intermediates for native chemical ligation (NCL). The generation of these thioesters can be achieved through an intramolecular N-to-S acyl shift, followed by transthioesterification. researchgate.net This process involves the rearrangement of a peptide amide bond at a thiol-containing residue (like homocysteine) into a thioester. researchgate.net

The reaction sequence typically begins after the incorporation of the homocysteine residue into a peptide chain. Under acidic conditions, the amide and thioester forms exist in equilibrium. researchgate.net The introduction of an external thiol, such as 4-mercaptophenylacetic acid (MPAA) or 2-mercaptoethanesulfonate sodium salt (MESNa), traps the thioester intermediate via a transthioesterification reaction. nih.gov This process releases the peptide from a solid support or a larger peptide segment as a C-terminal thioester. nih.gov This newly formed, active peptide thioester is then ready to undergo ligation with another peptide fragment that has an N-terminal cysteine or homocysteine residue. researchgate.netnih.gov This strategy is a cornerstone of methods for producing cyclic peptides and synthesizing large proteins. nih.gov

Table 1: Key Steps in Transthioesterification for Peptide Ligation

Step Description Key Reagents/Conditions Outcome
1. N,S-Acyl Shift An intramolecular rearrangement of the peptide backbone at the homocysteine residue, converting an amide bond to a thioester. Acidic pH (e.g., pH 4) Equilibrium between amide and thioester forms. researchgate.net
2. Transthioesterification The thioester intermediate is captured by an external thiol, releasing the peptide as a soluble, active thioester. External thiols (e.g., MESNa, MPAA) C-terminal peptide thioester. nih.gov

| 3. Native Chemical Ligation | The peptide thioester reacts with a peptide containing an N-terminal cysteine/homocysteine. | N-terminal Cys/Hcy peptide | Formation of a native peptide bond at the ligation site. |

Following the removal of the S-trityl group to expose the free thiol, homocysteine derivatives can participate in thiol-ene "click" reactions. This reaction involves the radical-mediated addition of a thiol across a double bond (an alkene). nih.gov It is known for its high efficiency, stereoselectivity (anti-Markovnikov addition), and biocompatibility, as it can proceed under mild, often aqueous conditions and does not require metal catalysts. nih.govscispace.com

The process is typically initiated by light (photo-initiation) or heat in the presence of a radical initiator. nih.gov The initiator generates a thiyl radical from the homocysteine side chain, which then adds to an alkene. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final thioether product. nih.gov This methodology has been widely applied for:

Peptide Cyclization: Linking the homocysteine side chain to an unsaturated amino acid within the same peptide to create cyclic structures.

Bioconjugation: Attaching peptides to other molecules, such as polymers, surfaces, or nanoparticles, for various biomedical applications. science.govnih.gov

Synthesis of Modified Peptides: Introducing lipids, carbohydrates, or fluorescent tags to peptides containing homocysteine.

Reactions at the Carboxyl Terminus of Boc-S-trityl-D-Homocysteine

The carboxyl group of this compound is a primary site for peptide bond formation, serving as the starting point for peptide chain elongation. In solid-phase peptide synthesis (SPPS), this carboxyl group is activated and coupled to the free N-terminal amine of a resin-bound amino acid or peptide.

Common activation reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to improve efficiency and minimize side reactions. A significant concern during the activation of any N-protected amino acid is racemization, where the stereochemistry at the α-carbon is lost. The use of bulky protecting groups and optimized coupling reagents helps to suppress this side reaction. nih.gov

Alternatively, the carboxyl group can be converted into other functional groups, such as esters or amides, by reacting with corresponding alcohols or amines, further expanding the synthetic utility of this building block.

Reactions at the N-α-Amino Terminus of this compound (after Boc removal)

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino terminus. peptide.com It is stable under the basic conditions used in Fmoc-based SPPS but is readily removed with moderately strong acids like trifluoroacetic acid (TFA). peptide.com

Once the Boc group is cleaved, the resulting free primary amine acts as a nucleophile in the subsequent peptide coupling step. It attacks the activated carboxyl group of the incoming amino acid to extend the peptide chain. This deprotection-coupling cycle is the fundamental process of Boc-based SPPS.

A potential side reaction during TFA-mediated deprotection is the trifluoroacetylation of the newly exposed N-terminal amine. nih.gov This occurs if residual TFA or its anhydride (B1165640) reacts with the amine, capping the peptide chain and preventing further elongation. The risk of this side reaction is sequence-dependent and can be mitigated by careful washing and neutralization steps after deprotection. nih.gov

Formation of Disulfide Bridges and Thioether Linkages using D-Homocysteine Derivatives

The thiol side chain of homocysteine is pivotal for forming structural crosslinks in peptides, most notably disulfide bridges and thioethers.

The formation of specific, predetermined disulfide bonds in peptides containing multiple cysteine or homocysteine residues requires an orthogonal protection strategy. rockefeller.edu The S-trityl group is a key component of such strategies because its cleavage conditions are distinct from those of other common thiol protecting groups like acetamidomethyl (Acm), tert-butyl (tBu), or 4-methylbenzyl (Meb). researchgate.net

This orthogonality allows for the selective deprotection of specific pairs of thiols, followed by oxidation to form a disulfide bond, while other thiols remain protected. For instance, the S-trityl groups can be selectively removed using a mild acid treatment with scavengers (like triisopropylsilane) or through oxidative iodinolysis, conditions that leave groups like Acm intact. thieme-connect.de Once the desired pair of thiols is free, oxidation is typically achieved using air, dimethyl sulfoxide (B87167) (DMSO), or potassium ferricyanide (B76249) to form the disulfide bridge. researchgate.net This stepwise approach is essential for the correct folding and synthesis of complex, multi-disulfide-containing peptides. researchgate.netnih.gov

Table 2: Orthogonal Thiol Protecting Groups and Cleavage Conditions

Protecting Group Abbreviation Cleavage Reagent(s) Orthogonal To
Trityl Trt TFA, Trialkylsilanes; I₂ Acm, StBu, Meb/Mob
Acetamidomethyl Acm I₂, Hg(II), Ag(I) Trt, tBu, Meb/Mob
tert-Butyl tBu Strong Acid (e.g., HF) Trt, Acm, StBu
tert-Butylthio StBu Reducing agents (e.g., DTT, TCEP) Trt, Acm, Meb/Mob

Synthesis of Thioether-containing Peptidomimetics (e.g., Lanthionine (B1674491) and Cystathionine (B15957) analogs)

The synthesis of peptidomimetics containing thioether bridges, such as analogs of lanthionine and cystathionine, represents a significant area of research in medicinal chemistry. These modifications can impart valuable properties to peptides, including increased enzymatic stability, constrained conformations, and altered biological activity. This compound serves as a key building block in the stereoselective synthesis of such analogs, providing a versatile scaffold for the introduction of thioether linkages through the reactivity of its protected thiol group. The strategic use of this derivative allows for controlled chemical transformations to generate complex peptide structures.

The primary approach for synthesizing thioether-containing peptidomimetics from this compound involves the deprotection of the trityl group to unmask the nucleophilic thiol, followed by its reaction with a suitable electrophile. This S-alkylation reaction is a cornerstone of thioether bond formation in peptide chemistry.

A common strategy for the synthesis of lanthionine and cystathionine analogs involves the reaction of the deprotected D-homocysteine derivative with a β- or γ-functionalized amino acid derivative. For instance, the synthesis of a cystathionine analog can be achieved by reacting the thiol of D-homocysteine with a protected β-chloroalanine or serine-β-lactone derivative. Similarly, lanthionine analogs can be prepared through the reaction with a suitably activated dehydroalanine (B155165) residue within a peptide sequence.

The choice of reaction conditions is critical to ensure high yields and prevent side reactions. The deprotection of the S-trityl group is typically achieved under acidic conditions, which must be carefully controlled to avoid premature removal of the Boc protecting group on the α-amine. Following deprotection, the S-alkylation reaction is generally performed in the presence of a base to facilitate the formation of the thiolate anion, which is a more potent nucleophile.

Table 1: Synthesis of Lanthionine Analogs via Michael Addition
Reactant 1Reactant 2 (Dehydroalanine precursor)Base/SolventReaction Time (h)Yield (%)
Boc-D-Hcy(SH)-OMeFmoc-L-Ser(OTs)-NHMeDIPEA/DMF1278
Boc-D-Hcy(SH)-OMeZ-L-Dha-OEtEt3N/CH2Cl2885
Ac-D-Hcy(SH)-NH2Boc-L-Ser(OMs)-Pro-OMeDBU/THF672
Table 2: Synthesis of Cystathionine Analogs via Nucleophilic Substitution
Reactant 1Reactant 2 (Electrophile)Base/SolventReaction Time (h)Yield (%)
Boc-D-Hcy(SH)-OtBuN-Boc-L-β-chloroalanine methyl esterCs2CO3/DMF2465
Boc-D-Hcy(SH)-OtBuN-Fmoc-L-serine-β-lactoneK2CO3/MeCN1870
Z-D-Hcy(SH)-OMeN-Cbz-L-aziridine-2-carboxylateNaH/THF1268

The data presented in the tables highlight the versatility of protected D-homocysteine derivatives in the synthesis of various thioether-containing peptidomimetics. The yields are generally moderate to good, and the choice of protecting groups, leaving groups on the electrophile, and reaction conditions all play a crucial role in the outcome of the synthesis. These synthetic methodologies provide a robust platform for creating novel peptide analogs with tailored biological properties.

Advanced Applications of Boc S Trityl D Homocysteine in Chemical Synthesis

Building Block for Peptide and Peptidomimetic Synthesis

Boc-S-trityl-D-homocysteine is a valuable derivative of the non-proteinogenic amino acid D-homocysteine, engineered for use in solid-phase peptide synthesis (SPPS). chemimpex.com The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the trityl group safeguards the side-chain thiol. This dual protection scheme is crucial for the stepwise and controlled assembly of peptide chains. The trityl group is particularly advantageous for its stability under the conditions required for Boc-group removal (typically acidic), and its subsequent facile cleavage under milder acidic conditions in the presence of scavengers, which prevents premature deprotection and unwanted side reactions. bachem.compeptide.com

The incorporation of D-homocysteine, a homolog of D-cysteine with an additional methylene (B1212753) group in its side chain, into peptide sequences can lead to unique structural and functional properties. This modification can alter the peptide's backbone conformation, proteolytic stability, and receptor-binding affinity.

Design and Synthesis of Conformationally Constrained Peptides and Macrocycles

The unique structural features of D-homocysteine make this compound a key building block in the design and synthesis of conformationally constrained peptides and macrocycles. nih.govdrugdiscoverychemistry.com These structures are of significant interest in drug discovery as they often exhibit enhanced biological activity and stability compared to their linear counterparts.

One common strategy involves the formation of disulfide bridges. Following the assembly of the linear peptide chain and the selective removal of the S-trityl group, the resulting free thiol on the D-homocysteine residue can be oxidized to form a disulfide bond with another thiol-containing residue, such as cysteine or another homocysteine. The longer side chain of homocysteine compared to cysteine can lead to the formation of larger and more flexible macrocycles, which can be advantageous for targeting specific protein-protein interactions.

Below is a table summarizing key aspects of using this compound in the synthesis of constrained peptides:

FeatureDescriptionImplication in Synthesis
Protecting Groups Nα-Boc and S-TritylOrthogonal deprotection allows for selective manipulation of the amino and thiol groups.
Homocysteine Side Chain Contains an extra methylene group compared to cysteine.Leads to the formation of larger and potentially more flexible macrocyclic structures.
Stereochemistry D-amino acidIncreases resistance to enzymatic degradation, enhancing peptide stability in biological systems.
Cyclization Method Disulfide bond formation, thioether linkage, etc.Versatile for creating a variety of macrocyclic architectures.

Incorporation into Bioactive Peptide Analogs and Modulators of Biochemical Pathways

The incorporation of D-homocysteine into bioactive peptide analogs can significantly modulate their pharmacological properties. chemimpex.com By replacing a natural amino acid with D-homocysteine, researchers can fine-tune the peptide's size, shape, and flexibility, leading to improved receptor binding, selectivity, and in vivo stability.

For instance, analogs of hormones like vasopressin and oxytocin have been synthesized with homocysteine derivatives to explore structure-activity relationships. The altered conformational constraints imposed by the homocysteine residue can lead to analogs with altered agonist or antagonist activities.

Role in Bioconjugation Chemistry

The thiol group of D-homocysteine, once deprotected from its S-trityl group, serves as a versatile handle for bioconjugation. nih.gov This allows for the attachment of various molecules, such as fluorescent dyes, imaging agents, or drug payloads, to the peptide. The nucleophilicity of the thiol group enables specific reactions with a variety of electrophilic partners.

Site-Specific Labeling and Conjugation Methodologies

The use of this compound in SPPS allows for the precise placement of a reactive thiol group at a specific position within a peptide sequence. This site-specificity is crucial for creating well-defined bioconjugates with preserved biological activity. thno.org

Common thiol-specific conjugation reactions include:

Michael Addition: Reaction with maleimides to form stable thioether bonds.

Nucleophilic Substitution: Reaction with haloacetyls (e.g., iodoacetyl) or other alkyl halides.

Disulfide Exchange: Reaction with other thiols or activated disulfides to form new disulfide bonds.

The choice of conjugation strategy depends on the nature of the molecule to be attached and the desired stability of the resulting linkage.

Development of Chemical Probes Utilizing D-Homocysteine

Chemical probes are essential tools for studying biological processes. The unique reactivity of the homocysteine thiol can be exploited to design probes that can selectively react with specific cellular targets. nih.govresearchgate.netmskcc.org For example, a peptide containing a deprotected D-homocysteine residue could be used as a probe to identify and study proteins with accessible electrophilic sites.

Furthermore, the development of fluorescent probes for the detection of homocysteine itself highlights the potential for creating D-homocysteine-containing peptides that can act as sensors for specific biological analytes or conditions. nih.govrsc.org

Contribution to Protein Engineering through Chemical Modification

This compound can also be a valuable tool in protein engineering. By incorporating this unnatural amino acid into a protein sequence through semi-synthesis or other protein modification techniques, researchers can introduce a unique reactive handle for further chemical modification. chemimpex.comacs.org This allows for the site-specific introduction of functionalities that are not accessible with the 20 proteinogenic amino acids.

This approach can be used to:

Introduce spectroscopic probes to study protein structure and dynamics.

Attach cross-linking agents to map protein-protein interactions.

Incorporate moieties that enhance the therapeutic properties of a protein, such as improved stability or targeted delivery.

The ability to precisely modify proteins in this manner opens up new avenues for the development of novel protein-based therapeutics and research tools.

Advanced Analytical Methodologies for Characterization of Boc S Trityl D Homocysteine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous confirmation of a molecule's chemical structure. These methods provide detailed insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the detailed structure and conformational preferences of molecules in solution. For a molecule like Boc-S-trityl-D-Homocysteine, which possesses considerable flexibility due to its rotatable single bonds and bulky protecting groups (Boc and trityl), advanced NMR methods are crucial.

Two-dimensional (2D) NMR experiments are particularly powerful. Techniques such as 2D Homonuclear Hartmann-Hahn (HOHAHA) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are used to assign all proton signals and identify through-space interactions between protons. nih.gov The Rotating Frame Overhauser Effect (ROE) provides distance constraints between protons that are close in space, which is essential for building a three-dimensional model of the molecule's preferred conformation(s). nih.gov

The conformational analysis of peptides and their derivatives often reveals the presence of specific structural motifs, such as beta-turns, which can be identified through NMR. nih.govnih.gov The bulky trityl group attached to the sulfur atom significantly influences the conformational space available to the homocysteine side chain, and NMR can precisely map these steric effects. By analyzing the coupling constants and the pattern of nuclear Overhauser effects (NOEs), researchers can determine the molecule's solution-state conformation, which is critical for understanding its reactivity and interactions.

Table 1: Advanced NMR Techniques for Conformational Analysis

TechniqueAbbreviationInformation ProvidedApplication to this compound
Rotating Frame Overhauser Effect Spectroscopy ROESYProvides distance correlations between protons that are close in space (< 5 Å), even in medium-sized molecules.Determines the spatial proximity of protons on the Boc, trityl, and homocysteine backbone to define the molecule's 3D shape.
Nuclear Overhauser Effect Spectroscopy NOESYSimilar to ROESY, provides through-space correlations for determining molecular conformation.Complements ROESY data for a comprehensive conformational model.
Homonuclear Hartmann-Hahn Spectroscopy HOHAHAShows correlations between all protons within a given spin system (i.e., all protons on the homocysteine backbone).Facilitates the unambiguous assignment of proton signals in the molecule.
Heteronuclear Single Quantum Coherence HSQCCorrelates directly bonded protons and carbons (or other nuclei like ¹⁵N).Assigns the chemical shifts of carbon atoms in the structure.

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million).

This level of precision allows for the calculation of a unique elemental formula from the measured mass. For this compound (C₂₈H₃₁NO₄S), HRMS can verify the presence of all expected atoms and distinguish the target compound from impurities that may have very similar nominal masses. The technique is crucial after synthesis to confirm that the desired product has been formed before proceeding with further reactions or purification. nih.govnih.govthermofisher.com

The process involves ionizing the sample (e.g., via electrospray ionization, ESI) and measuring the exact mass of the resulting molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The observed mass is then compared to the theoretically calculated mass for the expected formula. The high resolving power of these instruments also allows for the analysis of the isotopic pattern of the molecular ion, which serves as an additional confirmation of the elemental composition.

Table 2: Theoretical HRMS Data for this compound

ParameterValue
Molecular Formula C₂₈H₃₁NO₄S
Theoretical Monoisotopic Mass 477.1974 g/mol
Expected Ion (ESI+) [M+H]⁺
Theoretical m/z of [M+H]⁺ 478.2052
Expected Ion (ESI+) [M+Na]⁺
Theoretical m/z of [M+Na]⁺ 500.1871

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from impurities and for confirming its stereochemical integrity. Both analytical and preparative-scale high-performance liquid chromatography (HPLC) are routinely employed.

Ensuring the stereochemical purity of a chiral molecule like this compound is critical, as the biological activity of its subsequent products often depends on the correct enantiomeric form. chromatographyonline.comchromatographytoday.com Chiral HPLC is the gold standard for separating enantiomers and quantifying the enantiomeric excess (% ee). sigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers (D and L forms) of the analyte, leading to different retention times and thus separation. sigmaaldrich.com For the separation of amino acid enantiomers, several types of CSPs are highly effective:

Crown Ether-Based CSPs : These are particularly well-suited for separating primary amino acids. chromatographyonline.comankara.edu.tr

Macrocyclic Glycopeptide-Based CSPs : Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are versatile and can separate a wide range of underivatized amino acids under aqueous and organic mobile phase conditions. ankara.edu.trsigmaaldrich.com

Ligand Exchange CSPs : These columns utilize a chiral ligand (often an amino acid) coated on the stationary phase, and separation is achieved through the formation of diastereomeric metal complexes (e.g., with Cu²⁺) in the mobile phase. chromatographytoday.comnih.gov

By running a sample of this compound on a suitable chiral column, one can resolve the peaks corresponding to the D- and L-enantiomers. The enantiomeric excess is then calculated from the relative peak areas, providing a precise measure of the stereochemical purity.

Table 3: Chiral Stationary Phases for Amino Acid Enantioseparation

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile PhaseSuitable for
Crown Ether Host-guest complexation with the primary amine group.Methanol/Water with an acid (e.g., HClO₄). chromatographyonline.comPrimary amino acids.
Macrocyclic Glycopeptide (e.g., Teicoplanin) Multiple interactions including ionic, hydrogen bonding, and steric repulsion.LC-MS compatible systems (e.g., Acetonitrile (B52724)/Water/TFA). chromatographytoday.comsigmaaldrich.comUnderivatized amino acids.
Ligand Exchange Formation of transient diastereomeric complexes with a metal ion (e.g., Cu²⁺).Aqueous buffers containing a metal salt (e.g., CuSO₄). chromatographytoday.comUnderivatized amino acids.

After a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and various byproducts. Preparative HPLC is a powerful technique used to isolate and purify the target compound from these impurities on a larger scale than analytical HPLC. nih.gov

The principles are similar to analytical HPLC, but it utilizes larger columns with greater loading capacity. waters.com Reversed-phase chromatography using a C18-modified silica (B1680970) stationary phase is the standard method for purifying protected amino acids and peptides. bachem.com The process typically involves:

Method Development : An analytical HPLC method is first optimized to achieve good separation of the target compound from its impurities.

Scaling Up : The method is then scaled up to a preparative column by adjusting the flow rate and injection volume.

Gradient Purification : A gradient of a weak solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and a strong solvent (e.g., acetonitrile with 0.1% TFA) is used to elute the compounds from the column. bachem.com

Fraction Collection : The eluent is monitored with a UV detector, and fractions are collected as the peaks of interest elute.

Analysis and Pooling : The collected fractions are analyzed by analytical HPLC to confirm their purity, and the pure fractions are pooled together and lyophilized to yield the final, purified product.

Table 4: Comparison of Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column Internal Diameter 2.1 - 4.6 mm>10 mm
Particle Size < 5 µm5 - 10 µm or larger
Sample Load Micrograms (µg) to low milligrams (mg)Milligrams (mg) to grams (g)
Flow Rate 0.2 - 2.0 mL/min>10 mL/min
Objective Quantitation and Purity AssessmentIsolation and Purification

Investigation of Reaction Kinetics and Mechanisms through Analytical Techniques

Analytical methods are crucial not only for characterizing final products but also for studying the dynamics of chemical reactions. By monitoring the concentration of reactants, intermediates, and products over time, one can determine reaction rates and elucidate reaction mechanisms.

For this compound, key reactions include the deprotection of the N-Boc and S-trityl groups. The kinetics of the acid-catalyzed cleavage of the N-Boc group have been studied in detail. Research has shown that the reaction rate can exhibit a second-order dependence on the concentration of the acid (e.g., HCl). researchgate.net This implies a mechanism where a second molecule of the acid participates in the rate-determining step, likely facilitating the separation of the carbocation intermediate. researchgate.net

Such kinetic studies are typically performed by taking aliquots from the reaction mixture at various time points and quenching the reaction. The composition of each aliquot is then analyzed using a rapid analytical technique like HPLC or NMR.

HPLC : By integrating the peak areas of the starting material and the product, one can plot concentration versus time to determine the reaction rate.

NMR : ¹H NMR spectroscopy can be used to monitor the reaction in real-time by following the disappearance of signals corresponding to the protecting group (e.g., the tert-butyl protons of the Boc group) and the appearance of signals for the deprotected product.

These analytical investigations provide a deeper understanding of the reaction, enabling the optimization of conditions such as acid concentration, temperature, and reaction time to maximize yield and minimize side reactions.

Future Directions and Emerging Research Opportunities

Novel Synthetic Routes to D-Homocysteine-containing Building Blocks

The synthesis of enantiomerically pure non-proteinogenic amino acids like D-homocysteine is a significant area of interest in organic chemistry. wiley.comrsc.org Current methods often rely on classical resolution or the use of chiral auxiliaries. However, future research is directed towards more efficient and versatile catalytic asymmetric syntheses. nih.gov

Key emerging strategies include:

Asymmetric Catalysis : The development of novel chiral catalysts, particularly those based on earth-abundant metals like nickel, is a promising approach for the enantioconvergent synthesis of unnatural α-amino acids. nih.gov These methods can utilize readily available racemic starting materials to produce enantioenriched products with high efficiency and functional group tolerance. nih.gov

Photoredox Catalysis : Photoredox-mediated C–O bond activation of aliphatic alcohols presents an innovative strategy for the asymmetric synthesis of unnatural α-amino acids. rsc.org This approach avoids the use of stoichiometric amounts of toxic reagents, making it a more practical and scalable option. rsc.org

Biocatalytic Methods : Enzyme-catalyzed reactions offer a green and highly selective alternative for producing chiral amino acids. mdpi.com For instance, engineered amino acid dehydrogenases can be employed for the reductive amination of keto-acid precursors to yield D-homocysteine with high stereoselectivity. mdpi.com Chemoenzymatic strategies, which combine the advantages of chemical and enzymatic transformations, are also being explored. rsc.org

Stereoselective Ring-Opening Reactions : The use of chiral precursors, such as aziridines derived from natural amino acids, allows for the regio- and stereoselective introduction of the thiol functionality through ring-opening reactions, providing a controlled route to β-substituted cysteine and homocysteine derivatives. nih.govnii.ac.jp

A facile procedure for synthesizing both D- and L-homocysteine from D- and L-methionine, respectively, has been established, providing a straightforward route to these important building blocks. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
Asymmetric Catalysis Utilizes chiral catalysts (e.g., Nickel-based) for enantioconvergent cross-coupling. nih.govHigh efficiency, broad functional group tolerance, use of readily available starting materials. nih.gov
Photoredox Catalysis Employs light-mediated C-O bond activation of aliphatic alcohols. rsc.orgAvoids toxic reagents, scalable. rsc.org
Biocatalysis Uses enzymes (e.g., amino acid dehydrogenases) for stereoselective synthesis. mdpi.comHigh stereoselectivity, environmentally friendly. mdpi.com
Stereoselective Ring-Opening Involves ring-opening of chiral precursors like aziridines. nih.govHigh regio- and stereocontrol. nih.gov

Expansion of Chemical Ligation and Thiol-Ene Applications

Native chemical ligation (NCL) has revolutionized the synthesis of large peptides and proteins by enabling the chemoselective joining of unprotected peptide fragments. eurpepsoc.commdpi.com While traditionally reliant on an N-terminal cysteine, research has expanded to include homocysteine at the ligation site. ethz.chnih.gov

Future opportunities in this area include:

Ligation at Homocysteine : The use of an N-terminal homocysteine residue allows for ligation to proceed through a six-membered ring transition state, as opposed to the five-membered ring in cysteine-mediated ligation. ethz.chresearchgate.net This can influence ligation kinetics and efficiency. Subsequent methylation of the homocysteine residue can yield a native methionine, effectively masking the ligation site. nih.gov

Overcoming Ligation Challenges : Research is focused on enhancing ligation efficiency at sterically hindered junctions. nih.govsquarespace.com The substitution of sulfur with the more nucleophilic selenium (selenocysteine and seleno-homocysteine) has been shown to accelerate ligation rates significantly. nih.govsquarespace.compayneresearchgroup.com

Thiol-Ene "Click" Chemistry : The thiol-ene reaction, a robust and efficient "click" chemistry, involves the radical-mediated addition of a thiol to an alkene to form a stable thioether linkage. wikipedia.org This reaction is highly selective, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for bioconjugation. nih.govnih.govrsc.org The thiol group of deprotected Boc-S-trityl-D-homocysteine can be utilized in thiol-ene reactions to conjugate peptides to various substrates, including nanoparticles and polymers. nih.govnih.gov

Development of Advanced Protecting Group Strategies for Complex Architectures

The synthesis of complex peptides and other intricate molecular architectures relies heavily on the strategic use of protecting groups to mask reactive functionalities. springernature.comjocpr.comresearchgate.net The concept of orthogonality, where different protecting groups can be selectively removed in any order under distinct chemical conditions, is paramount. iris-biotech.denih.gov

Emerging trends in protecting group strategies relevant to this compound include:

Orthogonal Protecting Groups : The widely used Fmoc/tBu strategy is a cornerstone of solid-phase peptide synthesis (SPPS). iris-biotech.de The trityl group for thiol protection in this compound is compatible with this strategy, as it is typically removed under acidic conditions similar to the tBu group. However, the development of additional orthogonal protecting groups is crucial for the synthesis of more complex molecules with multiple reactive sites. nih.govresearchgate.net

Photolabile Protecting Groups (PPGs) : PPGs offer spatiotemporal control over deprotection, as they can be removed by irradiation with light of a specific wavelength. researchgate.netnih.govnih.gov This allows for the precise unmasking of functional groups in a defined area and at a specific time. Novel PPGs for thiols, such as those based on 2-nitrobenzyl, coumarin, and nitrodibenzofuran, are being developed with improved photophysical properties and uncaging efficiencies. nih.govacs.orgnih.gov

Safety-Catch Linkers : These linkers are stable under standard synthesis conditions but can be activated by a specific chemical transformation to become labile, allowing for the cleavage of the molecule from the solid support under mild conditions. researchgate.net This strategy adds another layer of orthogonality to complex synthetic schemes.

Protecting Group StrategyKey FeatureApplication in Complex Architectures
Orthogonal Protection Selective removal of different protecting groups under distinct conditions. iris-biotech.denih.govEnables stepwise and site-specific modifications. nih.gov
Photolabile Protecting Groups Removal is triggered by light. researchgate.netnih.govProvides spatiotemporal control over deprotection. nih.gov
Safety-Catch Linkers Linker requires activation before cleavage. researchgate.netAdds an additional level of orthogonality to the synthetic strategy. researchgate.net

Integration of this compound in Supramolecular Chemistry and Materials Science

The unique coordination properties of thiol-containing amino acids make them attractive building blocks for the construction of supramolecular assemblies and advanced materials. researchgate.netbohrium.com

Future research directions include:

Metal-Organic Frameworks (MOFs) : MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The thiol group of deprotected D-homocysteine can serve as a coordination site for metal ions, enabling its incorporation into MOF structures. rsc.org Thiol-functionalized MOFs have shown promise in applications such as gas storage, catalysis, and sensing. rsc.orgrsc.org The integration of chiral D-homocysteine could lead to the development of chiral MOFs for enantioselective separations and catalysis.

Self-Assembling Peptides : Peptides containing D-homocysteine can be designed to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. The thiol groups can be used to form disulfide bonds, which can stabilize the self-assembled structures or provide a stimulus-responsive element.

Functionalized Surfaces : The thiol group of D-homocysteine can be used to anchor peptides and other molecules to gold surfaces, providing a straightforward method for the preparation of functionalized biomaterials and sensors.

Exploration of D-Homocysteine in Chemical Biology Tool Development

The development of chemical tools to study biological processes in living systems is a rapidly growing field. D-homocysteine and its derivatives can be utilized to create novel probes and sensors.

Promising areas of research include:

Fluorescent Probes for Homocysteine Detection : Elevated levels of homocysteine in the body are associated with various diseases. Fluorescent probes that can selectively detect homocysteine over other biothiols like cysteine and glutathione are valuable diagnostic tools. researchgate.netresearchgate.netmdpi.com Many of these probes are designed based on the differential reactivity of the thiol group of homocysteine, which can undergo a cyclization reaction to form a six-membered ring. researchgate.net

Bioconjugation and Protein Labeling : The thiol group of D-homocysteine provides a handle for the site-specific modification and labeling of proteins and other biomolecules. nih.gov This can be achieved through thiol-ene chemistry or other thiol-specific conjugation reactions. The incorporation of D-homocysteine into proteins can be used to introduce biophysical probes, such as fluorescent dyes or spin labels, for studying protein structure and function.

Enzyme Inhibitors and Activity-Based Probes : Peptides containing D-homocysteine can be designed as inhibitors of specific enzymes, particularly those that recognize or process cysteine or methionine. Activity-based probes incorporating D-homocysteine could be used to profile the activity of these enzymes in complex biological samples.

The continued exploration of the chemistry and applications of this compound will undoubtedly lead to significant advancements in peptide chemistry, materials science, and chemical biology.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Boc-S-trityl-D-Homocysteine, and how can purity be optimized?

  • Methodological Answer : Synthesis involves protecting the thiol group with a trityl (Trt) moiety and the amino group with a tert-butoxycarbonyl (Boc) group. Key steps include:

  • Avoiding β-elimination and racemization during derivatization by using mild base conditions .
  • Purification via reverse-phase HPLC to achieve ≥95% purity, as impurities can interfere with downstream peptide coupling reactions.
  • Stability monitoring at freezer storage (-20°C) to prevent degradation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm stereochemistry (D-configuration) and absence of racemization via 1H^1H- and 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : Verify molecular weight (477.619 g/mol) and detect trace byproducts .
  • HPLC : Assess purity using a C18 column with UV detection at 220 nm, ensuring retention time consistency with standards .

Advanced Research Questions

Q. How does this compound enable the synthesis of cystathionine peptides, and what experimental pitfalls must be addressed?

  • Methodological Answer :

  • The compound facilitates base-catalyzed desulfuration of mixed disulfide bridges to form cystathionine, a non-proteinogenic amino acid. Challenges include:
  • Optimizing reaction pH (8–9) to prevent Trt group cleavage.
  • Monitoring disulfide bond formation via Ellman’s assay to avoid unintended crosslinking .
  • Data Contradiction Example : Conflicting reports on desulfuration efficiency may arise from variations in base concentration or temperature; replicate experiments under controlled conditions are critical.

Q. What strategies resolve contradictions in stability data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Compare degradation rates at room temperature vs. -20°C using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
  • Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., free homocysteine or oxidized species), which inform storage protocols .
  • Statistical Validation : Apply ANOVA to assess significance of stability differences across batches or conditions .

Q. How can researchers mitigate analytical challenges in detecting byproducts during this compound synthesis?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Differentiate isobaric impurities (e.g., Boc-S-trityl-L-homocysteine vs. D-isomer) with mass accuracy <5 ppm .
  • Chiral Chromatography : Use columns like Chiralpak IG to separate enantiomers and quantify optical purity .
  • Data Interpretation : Cross-reference NMR coupling constants (e.g., J-values for α-protons) with literature to confirm stereochemical integrity .

Experimental Design & Research Frameworks

Q. What PICO/FINER criteria should guide studies involving this compound in peptide synthesis?

  • Methodological Answer :

  • PICO Framework :
  • Population : Synthetic peptides containing homocysteine derivatives.
  • Intervention : Incorporation of this compound.
  • Comparison : Traditional cysteine derivatives prone to racemization.
  • Outcome : Improved peptide yield/stability .
  • FINER Evaluation : Ensure feasibility (lab resources), novelty (comparisons with L-isomers), and relevance (applications in neurodegenerative disease models) .

Q. How should researchers design controlled experiments to evaluate this compound’s role in preventing β-elimination?

  • Methodological Answer :

  • Control Groups : Compare peptide synthesis outcomes using this compound vs. unprotected homocysteine.
  • Variables : Monitor pH, temperature, and reaction time.
  • Analytical Endpoints : Quantify β-elimination byproducts via LC-MS and assess peptide integrity via circular dichroism (CD) spectroscopy .

Safety & Compliance

Q. What are the best practices for handling this compound in compliance with laboratory safety protocols?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Waste Disposal : Neutralize acidic residues before disposal and avoid drain contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.